Sulprostone

Descripción general

Descripción

Sulprostone es un análogo sintético de la prostaglandina E2 (PGE2) que exhibe actividad oxitócica. Se utiliza principalmente en entornos médicos para inducir el trabajo de parto, controlar la hemorragia posparto y finalizar los embarazos en casos de muerte fetal . This compound es conocido por su alta eficacia en la unión y activación del receptor EP3 de prostaglandina, que juega un papel crucial en sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

Sulprostone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los análogos de prostaglandina y sus propiedades químicas.

Biología: Se investiga por sus efectos en varios procesos biológicos, incluida la inflamación y la señalización celular.

Medicina: Se utiliza ampliamente en entornos clínicos para inducir el trabajo de parto, controlar la hemorragia posparto y finalizar los embarazos. .

Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

Sulprostone ejerce sus efectos al unirse y activar el receptor EP3 de prostaglandina. Este receptor está involucrado en varios procesos fisiológicos, incluidas las contracciones uterinas y la regulación del flujo sanguíneo. Al activar el receptor EP3, this compound induce contracciones uterinas, que son esenciales para sus aplicaciones terapéuticas en la inducción del trabajo de parto y el control de la hemorragia posparto . Las vías moleculares involucradas incluyen la activación de receptores acoplados a proteínas G y subsiguientes cascadas de señalización que conducen a las respuestas fisiológicas deseadas .

Análisis Bioquímico

Biochemical Properties

Sulprostone: interacts with four known receptors which mediate various cellular and tissue responses to PGE 2: prostaglandin EP1 receptor, prostaglandin EP2 receptor, prostaglandin EP3 receptor, and prostaglandin EP4 receptor . It binds to and activates the prostaglandin EP3 receptor with far greater efficacy than the other PGE 2 receptors .

Cellular Effects

This compound: has been shown to be a potent stimulator of uterine smooth muscle contractions . It also prevents the expression of epithelial sodium channels in rat renal medulla .

Molecular Mechanism

This compound: exerts its effects at the molecular level through binding interactions with the prostaglandin EP3 receptor . It is relatively resistant to metabolic degradation compared to PGE 2 .

Temporal Effects in Laboratory Settings

The effects of This compound It is known that it is a metabolism-resistant synthetic analog of PGE2 .

Metabolic Pathways

This compound: is involved in the prostaglandin metabolic pathway

Métodos De Preparación

La síntesis de sulprostone implica varios pasos, comenzando con el derivado de ciclopentano apropiado. Los pasos clave incluyen:

Formación del anillo de ciclopentano: Esto implica el uso de reactivos y catalizadores específicos para formar la estructura de ciclopentano.

Introducción de grupos funcionales: Se introducen grupos hidroxilo, fenoxi y otros grupos funcionales a través de diversas reacciones químicas, incluidas las reacciones de oxidación y sustitución.

Ensamblaje final: Los pasos finales implican el acoplamiento del derivado de ciclopentano con otros fragmentos moleculares para formar this compound.

Los métodos de producción industrial suelen implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el pH, para lograr los resultados deseados.

Análisis De Reacciones Químicas

Sulprostone se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Diversas reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Sulprostone es único entre los análogos de prostaglandina debido a su alta selectividad y eficacia en la activación del receptor EP3. Compuestos similares incluyen:

Misoprostol: Otro análogo de prostaglandina utilizado para aplicaciones médicas similares pero con diferente selectividad de receptores.

Dinoprostone: Una prostaglandina E2 natural que se utiliza para la inducción del trabajo de parto y la maduración cervical.

Carboprost: Un análogo de prostaglandina utilizado principalmente para controlar la hemorragia posparto

En comparación con estos compuestos, this compound ofrece ventajas en términos de su estabilidad y resistencia a la degradación metabólica, lo que lo convierte en una opción preferida en ciertos escenarios clínicos .

Propiedades

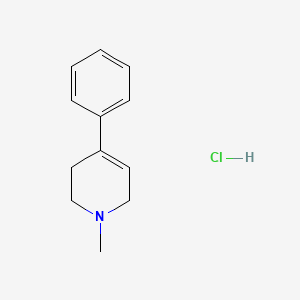

IUPAC Name |

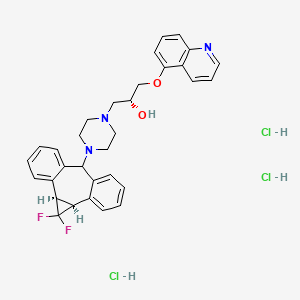

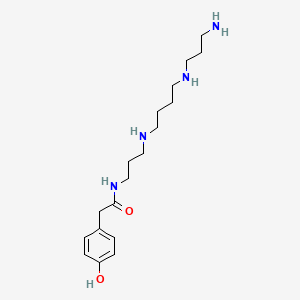

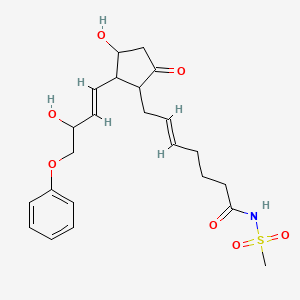

7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVCDCIMBLVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860755 | |

| Record name | 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60325-46-4 | |

| Record name | Sulprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.